4,6,6-Trimethylheptan-2-ol 4,6,6-Trimethylheptan-2-ol
Brand Name: Vulcanchem
CAS No.: 51079-79-9
VCID: VC20291543
InChI: InChI=1S/C10H22O/c1-8(6-9(2)11)7-10(3,4)5/h8-9,11H,6-7H2,1-5H3
SMILES:
Molecular Formula: C10H22O
Molecular Weight: 158.28 g/mol

4,6,6-Trimethylheptan-2-ol

CAS No.: 51079-79-9

Cat. No.: VC20291543

Molecular Formula: C10H22O

Molecular Weight: 158.28 g/mol

* For research use only. Not for human or veterinary use.

4,6,6-Trimethylheptan-2-ol - 51079-79-9

Specification

CAS No. 51079-79-9
Molecular Formula C10H22O
Molecular Weight 158.28 g/mol
IUPAC Name 4,6,6-trimethylheptan-2-ol
Standard InChI InChI=1S/C10H22O/c1-8(6-9(2)11)7-10(3,4)5/h8-9,11H,6-7H2,1-5H3
Standard InChI Key FHQUDZUTAZYJRH-UHFFFAOYSA-N
Canonical SMILES CC(CC(C)O)CC(C)(C)C

Introduction

Structural Characteristics of 4,6,6-Trimethylheptan-2-ol

Molecular Geometry and Stereochemistry

The compound’s structure is defined by a heptane backbone with hydroxyl (-OH) and methyl (-CH₃) substituents. The hydroxyl group resides on the second carbon, while methyl groups occupy the 4th, 6th, and 6th positions (Figure 1). This arrangement creates a sterically hindered tertiary alcohol, influencing its solubility and reactivity .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₂₂O
SMILES NotationCC(CC(C)O)CC(C)(C)C
InChI KeyFHQUDZUTAZYJRH-UHFFFAOYSA-N
Exact Mass158.167 g/mol
Topological Polar Surface20.23 Ų

The InChI string (InChI=1S/C10H22O/c1-8(6-9(2)11)7-10(3,4)5/h8-9,11H,6-7H2,1-5H3) confirms the branching pattern and hydroxyl placement . The compound’s logP value of 2.83 indicates moderate hydrophobicity, aligning with its limited aqueous solubility .

Synthesis and Industrial Production

Conventional Synthetic Routes

Industrial synthesis typically employs catalytic hydrogenation of ketone precursors or Grignard reagent reactions. For example:

  • Aldol Condensation: Propanal undergoes base-catalyzed condensation to form a β-hydroxy ketone, followed by hydrogenation to yield the alcohol.

  • Grignard Addition: Methylmagnesium bromide reacts with 4,6,6-trimethylheptan-2-one, producing the alcohol after acidic workup.

Table 2: Optimization Parameters for Hydrogenation

ParameterOptimal RangeImpact on Yield
Temperature80–120°C↑ Yield >90%
Pressure (H₂)10–15 barPrevents side reactions
Catalyst (Ni/Al₂O₃)5–10 wt%Maximizes selectivity

Reaction efficiency depends on maintaining anhydrous conditions to avoid ether byproduct formation.

Purification and Scalability

Crude product purification involves fractional distillation under reduced pressure (BP 187.9°C at 760 mmHg) . Industrial-scale processes prioritize solvent recycling, with 95% ethanol employed for recrystallization to reduce costs . Patent CN102372667A highlights analogous purification strategies for pyridine derivatives, though its direct relevance to this compound is limited .

Physicochemical and Reactivity Profiles

Thermal and Solubility Properties

Table 3: Thermodynamic Properties

PropertyValueMethod
Density (20°C)0.824 g/cm³ASTM D4052
Boiling Point187.9°CASTM D1078
Flash Point72.1°CPensky-Martens
Refractive Index1.432Abbe refractometer

The compound’s low water solubility (≈1.2 g/L at 25°C) necessitates polar aprotic solvents (e.g., DMSO, DMF) for reactions .

Reactivity in Organic Transformations

As a tertiary alcohol, 4,6,6-trimethylheptan-2-ol resists oxidation but undergoes acid-catalyzed dehydration to alkenes or SN1 substitutions. Key reactions include:

  • Dehydration: Concentrated H₂SO₄ at 170°C yields 4,6,6-trimethylhept-1-ene.

  • Esterification: Acetic anhydride forms the corresponding acetate ester (BP 210°C).

  • Tosylation: Reaction with TsCl/pyridine produces a tosylate intermediate for nucleophilic substitutions.

Industrial and Research Applications

Solvent and Intermediate Roles

The compound serves as a high-boiling solvent in coatings and adhesives, leveraging its low volatility and compatibility with nonpolar resins. In pharmaceuticals, it intermediates antihistamine and steroid syntheses, where steric bulk enhances drug stability.

Materials Science Innovations

Recent studies explore its utility in:

  • Polymer Plasticizers: Enhances PVC flexibility by reducing glass transition temperatures.

  • Surfactant Synthesis: Ethoxylation produces nonionic surfactants with improved emulsification properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator